(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

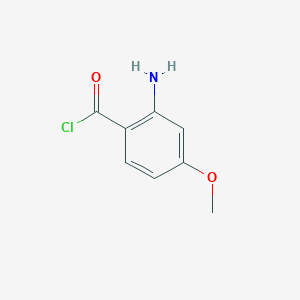

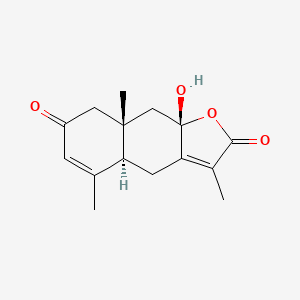

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a chemical compound with the molecular formula C4H7BrN2O and a molecular weight of 179.02 . It is also known by other synonyms such as “3-Bromo-5-aminomethyl-4,5-dihydroisoxazole” and "(S,R)-3-bromo-5-aminomethyl-4,5-dihydroisoxazole" .

Molecular Structure Analysis

The molecular structure of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” consists of a bromine atom attached to an isoxazole ring, which is a five-membered ring containing two heteroatoms (one nitrogen and one oxygen) . The methanamine group is attached to the 5-position of the isoxazole ring .Physical And Chemical Properties Analysis

“(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” is a compound with a molecular weight of 179.02 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results. For comprehensive property data, it is recommended to refer to specialized chemical databases or material safety data sheets (MSDS).Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds :

- A study described the synthesis of novel azetidine derivatives, including a compound structurally related to (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine. This compound demonstrated acceptable antibacterial and antifungal activities (Rao, Prasad, & Rao, 2013).

Antimicrobial and Anticancer Studies :

- Research on Schiff base rare earth metal complexes, which are chemically akin to the mentioned compound, revealed that these complexes exhibit experimental antibacterial and anticancer activities against various strains and cancer cell lines (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).

Stabilization of Parallel Turn Conformations in Peptides :

- A study on a structurally related scaffold, the tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine, showed its ability to stabilize parallel turn conformations when inserted in short peptide sequences. This suggests potential applications in peptide and protein engineering (Bucci et al., 2018).

Antitumor Activity on Human Cancer Cell Lines :

- Novel functionalized amines related to the compound , when investigated for in vitro antitumor activity against various human cancer cell lines, displayed attractive cytotoxicity and cytostatic effects, highlighting potential applications in cancer therapy (Károlyi et al., 2012).

Synthesis and Characterization of Novel Derivatives :

- The synthesis and characterization of novel derivatives of structurally related compounds have been reported, which may have implications in the development of new drugs or biochemical tools (Vishwanathan & Gurupadayya, 2014).

Synthesis and Antimicrobial Evaluation :

- Another study focused on the synthesis and antimicrobial evaluation of certain derivatives, providing insight into their potential use as antimicrobial agents (Visagaperumal et al., 2010).

Safety And Hazards

The safety and hazards of “(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) for this compound .

properties

IUPAC Name |

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOLOZBWSBAUHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)